molecular formula C40H47FN3O8Na B601601 Atorvastatin Impurity F CAS No. 1371615-56-3

Atorvastatin Impurity F

Cat. No. B601601
M. Wt: 739.82
InChI Key:
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Description

Atorvastatin Impurity F, also known as Atorvastatin EP Impurity F, is a compound with the molecular formula C40H48FN3O8 and a molecular weight of 717.8 . Its chemical name is (3R,5R)-7-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanamido]-3,5-dihydroxyheptanoic acid .


Synthesis Analysis

The synthesis of Atorvastatin Impurity F involves an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination . The defluoro-hydroxy precursor is produced via Paal-Knorr pyrrole synthesis and is followed by coordination of the phenol to a ruthenium complex . This process yields the labeling precursor in approximately 10% overall yield .


Molecular Structure Analysis

The molecular structure of Atorvastatin Impurity F includes a fluorophenyl group, a phenylcarbamoyl group, and a propan-2-yl group attached to a pyrrol ring . It also contains two hydroxyheptanamido groups .


Chemical Reactions Analysis

Atorvastatin Impurity F is known to degrade under acid and basic conditions . It exhibits first-order kinetic degradation under acid conditions, compared to zero-order kinetic degradation under basic conditions . This suggests that Atorvastatin Impurity F is less stable in acidic mediums .


Physical And Chemical Properties Analysis

Atorvastatin Impurity F is a white crystalline powder . It has a partition coefficient [log P (octanol/water)] of 6.36 and a dissociation constant (pKa) of 4.46 .

Scientific Research Applications

  • Pharmaceutical Analysis

    • Results : An alternative chromatographic protocol was developed using the Chiralpak AD-3 column (250 mm × 4.6 mm) packed with 3 μm silica particles instead of the 5 μm silica particles of the Chiralpak AD-H chiral stationary phase . The linearity of the method has been demonstrated in the range of 4.4 μg mL −1 to 1000 μg mL −1 (R 2 > 0.999) .
  • Molecular Imaging

    • Application : [18 F]Atorvastatin, the 18 F-labeled version of Atorvastatin, may be a useful tool for statin-related research .
    • Method : [18 F]Atorvastatin was synthesized via an optimized ruthenium-mediated late-stage 18 F-deoxyfluorination .
    • Results : Based on tissue uptake evaluations, [18 F]atorvastatin showed the potential to be used as a tool for understanding the mechanism of action of statins .
  • Quality Control in Pharmaceutical Manufacturing
    • Application : Atorvastatin Impurity F is often used as a reference standard in the quality control and development of Atorvastatin .
    • Method : During the manufacturing process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .
    • Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the manufacturing process, which can then be addressed to ensure the production of high-quality Atorvastatin .
  • Pharmaceutical Development
    • Application : Atorvastatin Impurity F is often used as a reference standard in the development of Atorvastatin .
    • Method : During the development process of Atorvastatin, various impurities may form. These impurities need to be identified and quantified to ensure the safety and efficacy of the final product. Atorvastatin Impurity F can be used as a reference standard to compare and identify any impurities present in the sample .
    • Results : The presence of Atorvastatin Impurity F in the sample can indicate issues with the development process, which can then be addressed to ensure the production of high-quality Atorvastatin .

Safety And Hazards

Atorvastatin Impurity F may cause cancer and may damage fertility or the unborn child . It may also cause harm to breast-fed children and may have long-lasting harmful effects on aquatic life . It is recommended to handle it with appropriate safety measures, including the use of personal protective equipment .

properties

CAS RN

1371615-56-3

Product Name

Atorvastatin Impurity F

Molecular Formula

C40H47FN3O8Na

Molecular Weight

739.82

Purity

> 95%

quantity

Milligrams-Grams

synonyms

(Amide Impurity) Sodium Salt

Origin of Product

United States

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